molecular formula C18H23FN2O2S2 B2807887 N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-fluorobenzenesulfonamide CAS No. 946304-95-6

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-fluorobenzenesulfonamide

Cat. No.: B2807887
CAS No.: 946304-95-6
M. Wt: 382.51
InChI Key: DNOVAOLGIBBPAS-UHFFFAOYSA-N
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Description

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-fluorobenzenesulfonamide is a sulfonamide derivative characterized by three key structural motifs:

  • A 4-fluorobenzenesulfonamide group, which is a common pharmacophore in medicinal chemistry due to its role in enhancing binding affinity and metabolic stability.
  • A thiophen-3-yl substituent, a sulfur-containing aromatic heterocycle known for its electron-rich properties and utility in π-π interactions.
  • An azepane ring (a seven-membered secondary amine), which may influence lipophilicity, solubility, and conformational flexibility.

Properties

IUPAC Name

N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN2O2S2/c19-16-5-7-17(8-6-16)25(22,23)20-13-18(15-9-12-24-14-15)21-10-3-1-2-4-11-21/h5-9,12,14,18,20H,1-4,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNOVAOLGIBBPAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(CNS(=O)(=O)C2=CC=C(C=C2)F)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-fluorobenzenesulfonamide typically involves multiple steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Thiophene Group: The thiophene group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Attachment of the Fluorobenzenesulfonamide Group: The final step involves the sulfonation of the fluorobenzene ring followed by the attachment of the azepane-thiophene intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The azepane ring can be reduced under hydrogenation conditions.

    Substitution: The fluorobenzene ring can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for hydrogenation.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions on the fluorobenzene ring.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced azepane derivatives.

    Substitution: Substituted fluorobenzene derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Materials Science: The compound’s unique structure could be useful in the design of novel materials with specific electronic or optical properties.

    Biological Research: It can be used as a tool compound to study various biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-fluorobenzenesulfonamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its azepane and thiophene groups. These interactions may modulate the activity of these targets, leading to the compound’s observed effects.

Comparison with Similar Compounds

The following table summarizes structural analogs and their key properties based on the evidence:

Compound Name Core Structure Substituents/Functional Groups Application/Activity Reference
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-fluorobenzenesulfonamide Benzenesulfonamide 4-fluoro, ethyl-azepane-thiophene Unknown (structural inference) -
PT-ADA-PPR () Polythiophene-adamantane copolymer Ethoxyethoxy chains, azide, adamantane Dual-color lysosome imaging
2-methyl-5-nitro-1-[2-[1-phenyl-2-(thiophen-3-yl)ethoxy]ethyl]-1H-imidazole (5b, ) Imidazole Nitro, ethoxyethyl-thiophen-3-yl Antibacterial activity
N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide () Pyrimidine-methanesulfonamide Fluoro-phenyl, isopropyl, formyl Sulfonamide derivative (unspecified application)

Structural and Functional Analysis

Thiophene-Containing Compounds
  • Target Compound vs. PT-ADA-PPR :

    • Both incorporate a thiophen-3-yl group, but PT-ADA-PPR integrates it into a polythiophene backbone with adamantane side chains, enabling dual-color lysosome imaging due to extended conjugation and fluorescence properties . In contrast, the target compound’s thiophene is directly linked to an ethyl-azepane group, which may limit conjugation but enhance membrane permeability due to the azepane’s lipophilicity.
  • Target Compound vs. Compound 5b: Compound 5b uses a thiophen-3-yl moiety as part of an ethoxyethyl chain attached to an antibacterial imidazole core .
Sulfonamide Derivatives
  • Target Compound vs. N-[4-(4-Fluoro-phenyl)...
Role of Azepane
  • The azepane ring in the target compound distinguishes it from analogs. Azepane’s larger ring size compared to smaller amines (e.g., pyrrolidine or piperidine) may enhance conformational flexibility and blood-brain barrier penetration , though this requires experimental validation.

Q & A

Q. What are the optimal synthetic routes for N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-fluorobenzenesulfonamide, and how can purity be ensured?

The synthesis typically involves multi-step reactions, starting with the condensation of azepane with thiophene-3-carbaldehyde to form the ethylamine backbone, followed by sulfonylation with 4-fluorobenzenesulfonyl chloride. Key steps include:

  • Reaction Monitoring : Use thin-layer chromatography (TLC) to track intermediate formation .
  • Purification : Recrystallization or column chromatography (e.g., silica gel) for final product isolation .
  • Yield Optimization : Adjust stoichiometry of sulfonyl chloride and reaction temperature (typically 0–5°C for sulfonylation) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify backbone connectivity, including azepane’s cyclic amine protons (δ 1.5–2.5 ppm) and thiophene’s aromatic protons (δ 7.0–7.5 ppm) .
  • Infrared (IR) Spectroscopy : Confirm sulfonamide group (S=O stretches at ~1350 cm⁻¹ and ~1150 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS to validate molecular ion peaks and fragmentation patterns .

Q. How can preliminary biological activity screening be designed for this compound?

  • Target Selection : Prioritize receptors common to sulfonamides (e.g., carbonic anhydrase, dopamine receptors) .
  • Assay Types :
  • In vitro enzyme inhibition assays (e.g., fluorometric assays for IC50 determination) .
  • Cell viability assays (MTT or resazurin) for cytotoxicity profiling .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

  • Methodology : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to compute:
  • HOMO-LUMO gaps : To assess charge-transfer potential .
  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites for reaction mechanism studies .
    • Validation : Compare computational results with experimental UV-Vis spectra .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Dose-Response Reevaluation : Test compound activity over a broader concentration range to identify non-linear effects .
  • Structural Analog Analysis : Compare with derivatives (e.g., replacing thiophene with furan) to isolate moiety-specific effects .
  • Metabolic Stability Testing : Use hepatic microsome assays to rule out rapid degradation as a cause of variability .

Q. How can X-ray crystallography elucidate the compound’s binding mode to target proteins?

  • Crystallization Conditions : Optimize using sitting-drop vapor diffusion with PEG-based buffers .
  • Data Collection : Use synchrotron radiation (λ = 0.9–1.0 Å) for high-resolution diffraction .
  • Refinement : SHELXL for structure solution, focusing on sulfonamide-protein hydrogen bonds (e.g., with Lys or Arg residues) .

Q. What synthetic modifications enhance the compound’s pharmacokinetic properties?

  • Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl) to improve aqueous solubility .
  • Metabolic Blockers : Fluorine atoms at strategic positions to slow oxidative metabolism .
  • Prodrug Design : Acetylate the sulfonamide group for enhanced bioavailability .

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